Benzyl-L-leucine methyl ester hydrochloride, commonly referred to as Bzl-L-leu-ome hydrochloride, is a synthetic compound with the molecular formula and a molecular weight of 271.8 g/mol. This compound is classified as an amino acid derivative, specifically a methyl ester of the amino acid L-leucine, with a benzyl group attached to its nitrogen atom. It is primarily utilized in biochemical research and pharmaceutical development due to its unique properties and interactions with biological systems.
The synthesis of benzyl-L-leucine methyl ester hydrochloride involves several key steps:
These synthetic routes are essential for producing high-purity samples required for research applications.
The molecular structure of benzyl-L-leucine methyl ester hydrochloride can be described as follows:
Benzyl-L-leucine methyl ester hydrochloride participates in several chemical reactions relevant to peptide synthesis and enzymatic studies:
The mechanism of action for benzyl-L-leucine methyl ester hydrochloride primarily involves its interaction with proteases:
Benzyl-L-leucine methyl ester hydrochloride exhibits several notable physical and chemical properties:
Benzyl-L-leucine methyl ester hydrochloride has diverse applications across scientific fields:
Bzl-L-leu-ome HCl (benzyl-protected L-leucine methyl ester hydrochloride) is a chemically modified amino acid derivative essential in peptide synthesis and organic methodologies. Its structure integrates N-α-benzyloxycarbonyl (Z-group) protection, C-terminal methyl ester activation, and hydrochloridation for stability. This compound exemplifies strategic molecular engineering to overcome challenges in stereoselective synthesis, enabling precise construction of complex peptides and bioactive molecules. Its role spans pharmaceutical intermediates, chiral building blocks, and bioconjugation tools, reflecting decades of innovation in amino acid protection chemistry [1] [6].
The development of protected amino acid esters began with Max Bergmann’s Z-group (benzyloxycarbonyl) in 1932, which revolutionized peptide synthesis by enabling selective N-α protection. Unlike earlier unstable formyl groups, the Z-group resisted racemization during coupling and could be cleanly removed via catalytic hydrogenation. This innovation facilitated Robert Bruce Merrifield’s solid-phase peptide synthesis (SPPS) in 1963, where temporary N-α protection and permanent sidechain/carboxyl protections became indispensable [6].
Bzl-L-leu-ome HCl emerged within this framework as a leucine derivative optimized for solution-phase synthesis. Its benzyl protection (Z) and methyl ester (OMe) addressed two key challenges:
Table 1: Evolution of Key Protecting Groups for Leucine Derivatives
Era | N-α Protection | Carboxyl Protection | Advantages |
---|---|---|---|
1930s | Z (Benzyloxycarbonyl) | Methyl ester | Stable to acids/bases; hydrogenolytic cleavage |
1960s | Boc (t-Butoxycarbonyl) | Benzyl ester | Acid-labile; orthogonal to Z |
1970s | Fmoc (Fluorenylmethyloxycarbonyl) | t-Butyl ester | Base-labile; orthogonal to acid-labile groups |
Bzl-L-leu-ome HCl belongs to a family of protected leucine esters with systematic naming conventions reflecting three structural elements:
Chemical Formula: C₁₄H₂₂ClNO₂ (CID 56777307) [1]. This expands leucine’s native C₆H₁₃NO₂ via benzyloxycarbonyl (C₇H₅O₂) and methyl ester (+CH₂) groups. Hydrochloridation stabilizes the zwitterionic structure, enhancing crystallinity and shelf life.
Stereochemical Taxonomy: The compound’s chirality arises exclusively from the L-leucine core (S-configuration at Cα). Benzyl protection leaves this stereocenter intact, critical for synthesizing enantiopure peptides. Related derivatives include:
Table 2: Structural Properties of Bzl-L-leu-ome HCl vs. Key Analogs
Property | Bzl-L-leu-ome HCl | H-Leu-OMe·HCl | Bzl,ME-L-ala-ome hcl |
---|---|---|---|
Molecular Formula | C₁₄H₂₂ClNO₂ | C₇H₁₅NO₂·HCl | C₁₂H₁₈ClNO₂ |
Molecular Weight | 279.78 g/mol | 181.66 g/mol | 243.73 g/mol |
Protection | N-α-Z, C-terminal OMe | Unprotected N-α, C-terminal OMe | N-α-methyl-Z, C-terminal OMe |
Chirality | L-configuration (S) | L-configuration (S) | L-configuration (S) |
Peptide Synthesis
Bzl-L-leu-ome HCl serves as a versatile building block in solution-phase peptide synthesis. Its benzyl protection is stable to bases and nucleophiles but cleaved via hydrogenolysis, enabling orthogonal deprotection in multi-step sequences. For leucine-rich peptides (e.g., antimicrobial peptides), it minimizes side reactions during fragment condensation. Unlike t-butyl-based groups, the Z-group’s moderate steric bulk enhances coupling efficiency without racemization—critical for synthesizing sterically constrained cyclic peptides [6].
Chiral Auxiliaries
The compound enables stereoselective C–C bond formations. In diastereoselective phosphonate synthesis, (S)-leucine methyl ester templates direct nucleophilic additions to imines. For example:
Bioconjugation & Drug Design
Bzl-L-leu-ome HCl’s methyl ester facilitates traceless linkage in prodrugs:
Table 3: Research Applications of Bzl-L-leu-ome HCl
Application | Mechanism | Advantage |
---|---|---|
Fragment Condensation | Z-group stability during coupling | Prevents epimerization at Leu residues |
Phosphonate Synthesis | Chiral induction at imine carbon | Achieves >98% de in α-aminophosphonates |
Prodrug Activation | Esterase cleavage of methyl ester | Controlled release; low toxicity |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7